molecular formula C12H11NO4 B13179290 Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate CAS No. 46796-31-0

Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B13179290
CAS No.: 46796-31-0
M. Wt: 233.22 g/mol
InChI Key: ZVVXCXPTNAZIFJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

The $$^1$$H NMR spectrum of this compound exhibits distinct signals for aromatic protons, the isoxazole proton, and ethyl groups. Aromatic protons resonate as a multiplet at δ 7.26–7.89 ppm , consistent with the deshielding effect of the electron-withdrawing ester and ketone groups. The isoxazole proton appears as a singlet at δ 6.81 ppm , shielded by the adjacent oxygen and nitrogen atoms. The ethyl group’s methylene protons split into a quartet at δ 4.32 ppm , coupled to the methyl triplet at δ 1.35 ppm .

In the $$^{13}$$C NMR spectrum, the ketone carbonyl (C=O) resonates at δ 170.5 ppm , while the ester carbonyl appears at δ 162.8 ppm . Aromatic carbons fall within δ 124.6–140.4 ppm , and the isoxazole carbons are observed at δ 96.8 ppm (C4) and δ 162.8 ppm (C5).

Infrared Spectroscopy

Infrared analysis reveals strong absorption bands at 1724 cm$$^{-1}$$ (ester C=O stretch) and 1698 cm$$^{-1}$$ (ketone C=O stretch). The isoxazole ring’s C=N and C-O vibrations appear at 1592 cm$$^{-1}$$ and 1237 cm$$^{-1}$$ , respectively.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C$${12}$$H$${11}$$NO$$_{4}$$ with a molecular ion peak at m/z 233.0689 [M+H]$$^+$$ . Fragmentation pathways include loss of the ethyl group (m/z 187.0398 ) and subsequent decarboxylation (m/z 143.0332 ).

Table 2: Key spectroscopic assignments

Technique Signal (δ/ppm or cm$$^{-1}$$) Assignment
$$^1$$H NMR 7.26–7.89 (m) Phenyl protons
$$^1$$H NMR 6.81 (s) Isoxazole proton
$$^{13}$$C NMR 170.5 Ketone carbonyl
IR 1724 Ester C=O stretch

Comparative Analysis with Related Oxazole Derivatives

This compound exhibits structural similarities to other isoxazole derivatives, such as 5-(4-chlorophenyl)-3-phenylisoxazole and 3-phenyl-5-(m-tolyl)isoxazole . Key differences include:

  • Planarity : The title compound’s phenyl and isoxazole rings are more coplanar (torsion angle = 0.1°) compared to 5-(naphthalen-2-yl)-3-phenylisoxazole (torsion angle = 2.5°).
  • Hydrogen bonding : Unlike non-esterified analogs, the title compound forms robust C—H⋯O interactions, enhancing crystal stability.
  • Electronic effects : Electron-withdrawing substituents (e.g., esters) deshield aromatic protons by 0.3–0.5 ppm compared to electron-donating groups (e.g., methyl).

Table 3: Structural comparison with analogs

Compound Torsion Angle (°) $$^1$$H NMR (Isoxazole proton)
Ethyl 5-oxo-3-phenyl-... 0.1 6.81 ppm
5-(4-Chlorophenyl)-3-phenylisoxazole 1.2 6.77 ppm
5-(Naphthalen-2-yl)-3-phenylisoxazole 2.5 6.95 ppm

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes on the isoxazole ring and phenyl group, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the ketone and ester functionalities. This distribution suggests nucleophilic reactivity at the isoxazole ring and electrophilic susceptibility at the carbonyl groups.

The HOMO-LUMO energy gap is 4.8 eV , indicative of moderate kinetic stability. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the isoxazole lone pairs and the σ* orbitals of adjacent C-N and C-O bonds, contributing to the molecule’s planar conformation.

Figure 1: DFT-calculated HOMO-LUMO surfaces

  • HOMO : Localized on isoxazole and phenyl rings.
  • LUMO : Localized on ketone and ester groups.

Properties

CAS No.

46796-31-0

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3

InChI Key

ZVVXCXPTNAZIFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NOC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation via α,β-Unsaturated Keto Ester and Hydroxylamine

Step 1: Synthesis of α,β-Unsaturated Keto Ester

  • Starting from vinyl ethyl ether and oxalyl chloride, ethyl 4-ethoxy-4-chloro-2-oxobutyrate is formed by stirring at room temperature for 4 hours.
  • This intermediate is then reacted with dry ethanol and hydroxylamine hydrochloride at room temperature for 4 hours to yield ethyl 5-ethoxyisoxazoline-3-carboxylate as the main product.

Step 2: Cyclization and Formation of Isoxazole

  • The reaction mixture is poured into water and extracted with ethyl acetate.
  • The organic layer is washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
  • Solvent removal yields an oily residue containing the isoxazoline intermediate.
  • Treatment with sodium hydroxide (5N) at room temperature for 2 hours, followed by acidification with concentrated hydrochloric acid to pH 2, induces cyclization to form the isoxazole ring.
  • The product is extracted with methyl ethyl ketone, purified by activated carbon treatment, drying, evaporation, and recrystallization from ethyl acetate to obtain pure this compound.

Reaction Conditions Summary:

Step Reagents/Conditions Time/Temp Yield/Notes
Formation of keto ester Vinyl ethyl ether + oxalyl chloride, stir 4 h at RT 4 h, RT Intermediate formed
Reaction with hydroxylamine Dry ethanol + hydroxylamine hydrochloride, stir 4 h RT 4 h, RT Ethyl 5-ethoxyisoxazoline-3-carboxylate (76% yield)
Workup and extraction Water quench, ethyl acetate extraction, washes - Oily residue obtained
Cyclization 5N NaOH, 2 h RT; acidify with HCl to pH 2 2 h, RT Crystallized final product

Alternative Synthetic Routes

  • Reaction of diethyl 2-(4-toluidinocarbothioyl)malonate with hydroxylamine to form substituted isoxazolone derivatives has been reported, illustrating the use of hydroxylamine to build the isoxazole ring system. While this example uses a substituted phenyl group, the method is adaptable to phenyl substituents.

  • Metal-free synthetic routes to isoxazoles involving nitroalkanes and alkynes under basic conditions have also been reported, but these are more applicable to substituted isoxazoles with different functional groups.

Purification and Characterization

  • Purification involves extraction with organic solvents (ethyl acetate, methyl ethyl ketone), washing with aqueous solutions (water, sodium bicarbonate, brine), drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate.

  • Characterization data include melting point (~149–150.5 °C), NMR spectra (notably ^1H NMR signals for protons on the isoxazole ring and phenyl group), and elemental analysis confirming the expected composition.

Summary Table of Preparation Method

Parameter Details
Starting Materials Vinyl ethyl ether, oxalyl chloride, dry ethanol, hydroxylamine hydrochloride
Key Intermediates Ethyl 4-ethoxy-4-chloro-2-oxobutyrate, ethyl 5-ethoxyisoxazoline-3-carboxylate
Reaction Conditions Stirring at room temperature, controlled acid/base treatment
Workup Extraction with ethyl acetate, washes with water, sodium bicarbonate, brine
Purification Drying over anhydrous sodium sulfate, solvent evaporation, recrystallization from ethyl acetate
Yield Approximately 76% for intermediate; final yields vary depending on scale and conditions
Characterization Melting point 149–150.5 °C, NMR, elemental analysis

Exhaustive Research Findings and Notes

  • The preparation method is well-documented in patent EP0957097A1, which provides a robust protocol for synthesizing isoxazole carboxylates with good yields and purity.

  • The use of hydroxylamine hydrochloride is critical for ring closure to the isoxazole system.

  • The process avoids transition metal catalysts, making it suitable for metal-free synthesis.

  • Alternative methods involving substituted malonates and carbothioyl derivatives expand the scope of isoxazole synthesis but may require additional steps and reagents.

  • No significant data on direct one-pot synthesis or enzymatic methods for this specific compound were found in the surveyed literature.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to the oxazole family, which differs from oxadiazoles (two nitrogens, one oxygen) and thiadiazoles (sulfur-containing heterocycles) in ring composition. Key structural comparisons include:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate 1,2-Oxazole Phenyl (C₆H₅), ester (COOEt), ketone C₁₂H₁₁NO₄ 233.22 N/A
Ethyl 5-methyl-1,2-oxazole-4-carboxylate 1,2-Oxazole Methyl (CH₃), ester (COOEt) C₇H₉NO₃ 155.15 N/A
1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one 1,2,4-Oxadiazole Phenyl, hydroxy, pyrimidinone C₁₉H₁₄N₄O₃ N/A 144–148
Thiadiazole-coumarin hybrids (e.g., 11a–11f) 1,3,4-Thiadiazole Acetyl, coumarin, ester Varies Varies 171–242
  • Oxazole vs. Thiadiazole/Oxadiazole : The 1,2-oxazole core lacks the additional nitrogen (oxadiazole) or sulfur (thiadiazole), resulting in distinct electronic properties. Thiadiazoles (e.g., compounds 11a–11f) exhibit higher melting points (up to 242°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) facilitated by coumarin and acetyl groups .
  • Substituent Effects: The phenyl group in the target compound enhances aromaticity and may increase melting points compared to methyl-substituted oxazoles (e.g., ’s compound).

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives (171–242°C) generally exhibit higher melting points than oxadiazoles (144–148°C) or oxazoles, likely due to extended conjugation and rigid coumarin moieties .
  • Hydrogen Bonding : The 5-oxo group in the target compound may participate in hydrogen bonding, influencing crystal packing (as discussed in ’s analysis of hydrogen-bonding patterns) .

Biological Activity

Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate (CAS Number: 1084-41-9) is a heterocyclic compound with a molecular formula of C12_{12}H11_{11}NO4_4. This compound belongs to the oxazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables and relevant research findings.

PropertyValue
Molecular FormulaC12_{12}H11_{11}NO4_4
Molecular Weight233.22 g/mol
IUPAC NameEthyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate
CAS Number1084-41-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor functions, leading to a range of biological effects. The specific pathways and targets involved may vary depending on the context and application.

Antimicrobial Activity

Research has indicated that compounds within the oxazole family exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays have revealed that modifications to the oxazole structure can enhance its cytotoxic effects against tumor cells.

Table: In Vitro Anticancer Activity

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15.3
MCF7 (Breast Cancer)12.7
A549 (Lung Cancer)18.9
Caco2 (Colon Cancer)10.5

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

  • Cytotoxicity Against Tumor Cell Lines : A study evaluated the cytotoxic effects of Ethyl 5-oxo derivatives on a panel of human tumor cell lines. Results indicated that certain modifications significantly increased cytotoxicity, particularly against ovarian cancer cells (OVXF 899), with IC50_{50} values as low as 2.76 µM .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that Ethyl 5-Oxo derivatives exhibited notable inhibition zones compared to control groups .

Q & A

Q. Basic

Crystal growth : Recrystallize from ethyl acetate/hexane.

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure solution : Direct methods (SIR97) for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement.

Validation : Check R-factors (<5%) and CCDC deposition .

What computational methods support the interpretation of hydrogen bonding networks?

Advanced
Quantum Topological Analysis (QTAIM) maps bond critical points to quantify H-bond strength. Hirshfeld surface analysis (CrystalExplorer) visualizes intermolecular contacts (e.g., O···H, C···C). For dynamic behavior, MD simulations (AMBER) model solvent effects on crystal nucleation .

What are typical by-products in its synthesis, and how to mitigate them?

Basic
Common by-products include:

  • Oxazole ring-opened intermediates : Mitigated by optimizing reaction time and temperature.
  • Diastereomeric adducts : Use chiral HPLC (e.g., Chiralpak IA) for separation.
  • Ester hydrolysis products : Avoid aqueous workup; employ anhydrous conditions .

How do steric effects influence reactivity in functionalization attempts?

Advanced
The 3-phenyl group creates steric hindrance, limiting nucleophilic attack at C4. DFT calculations (e.g., NCI plots) reveal non-covalent interactions that direct regioselectivity. For C5-oxo derivatization, bulky reagents (e.g., tert-butyl isocyanide) require microwave-assisted conditions to overcome kinetic barriers .

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